molecular formula C13H14F2O2 B13530170 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid

4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid

Cat. No.: B13530170
M. Wt: 240.25 g/mol
InChI Key: XXOUWPJWWIUPNN-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid is an organic compound characterized by the presence of two fluorine atoms attached to a cyclohexane ring, which is further substituted with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of ethyl 4,4-difluorocyclohexanecarboxylate with phenylmagnesium bromide, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    4,4-Difluorocyclohexanecarboxylic acid: Similar structure but lacks the phenyl group.

    4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness: 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and a phenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H14F2O2

Molecular Weight

240.25 g/mol

IUPAC Name

4,4-difluoro-1-phenylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H14F2O2/c14-13(15)8-6-12(7-9-13,11(16)17)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)

InChI Key

XXOUWPJWWIUPNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C2=CC=CC=C2)C(=O)O)(F)F

Origin of Product

United States

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